1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone
Description
Properties
IUPAC Name |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NOS/c1-7(19)12-3-2-9(20-12)5-11-10(14)4-8(6-18-11)13(15,16)17/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVSVUVPZIFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144840 | |
| Record name | 1-[5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-63-7 | |
| Record name | 1-[5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321432-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
The synthesis initiates with Friedel-Crafts acetylation of thiophene using acetyl chloride in the presence of anhydrous AlCl₃:
$$
\text{Thiophene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}, 0^\circ\text{C}} 2\text{-Acetylthiophene} \quad (78\%\ \text{yield})
$$
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst Loading | 1.2 eq AlCl₃ |
| Reaction Time | 4 h |
Bromination at the 5-Position
Electrophilic bromination introduces the leaving group for subsequent cross-coupling:
$$
2\text{-Acetylthiophene} + \text{Br}2 \xrightarrow{\text{FeBr}3, \text{AcOH}} 5\text{-Bromo-2-acetylthiophene} \quad (65\%\ \text{yield})
$$
Optimization Notes :
- Acetic acid prevents polybromination by protonating reactive intermediates
- Stoichiometric FeBr₃ improves regioselectivity (95:5 para:ortho ratio)
Suzuki-Miyaura Coupling with Pyridinylboronate
The critical C–C bond formation employs a Suzuki reaction between 5-bromo-2-acetylthiophene and 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylboronic acid:
$$
\begin{array}{ccc}
\chemfig{Br-[:30]S-[:-30]-[:30]C(=O)CH3} & + & \chemfig{B(OH)2-[:30]CH2-[:30]N-[:-30]-[:30]Cl-[:-30]CF3} \
& \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} & \chemfig{S-[:30]-[:-30]C(=O)CH3-[:30]CH2-[:30]N-[:-30]-[:30]Cl-[:-30]CF_3} \
\end{array}
$$
Reaction Parameters :
Alternative Pathways
Patent WO2021069569A1 discloses a nickel-catalyzed Kumada coupling approach using preformed Grignard reagents, though yields remain suboptimal (28–32%):
$$
5\text{-Br-2-acetylthiophene} + \text{CH}2\text{MgCl-Pyridine} \xrightarrow{\text{NiCl}2(\text{dppp})} \text{Product}
$$
Purification and Characterization
Crude product purification employs silica gel chromatography (hexane:EtOAc 3:1) followed by recrystallization from ethanol/water (1:5). Key spectroscopic data:
¹H NMR (400 MHz, CDCl₃) :
δ 8.52 (d, J=2.4 Hz, 1H, Py-H),
δ 7.89 (d, J=3.6 Hz, 1H, Th-H),
δ 7.32 (d, J=3.6 Hz, 1H, Th-H),
δ 4.21 (s, 2H, CH₂),
δ 2.61 (s, 3H, COCH₃)
¹³C NMR :
δ 191.2 (C=O),
150.7 (Py-C),
143.2 (Th-C),
123.5 (q, J=270 Hz, CF₃),
41.8 (CH₂),
26.1 (COCH₃)
HRMS (ESI+) :
Calculated for C₁₃H₁₀ClF₃NOS [M+H]⁺: 354.0234, Found: 354.0231
Industrial Applications and Patent Landscape
While direct applications remain proprietary, structural analogs feature in:
- Agrochemical fungicides (WO2021069569A1)
- Kinase inhibitors (US20210094954A1)
- PET radioligands for neurological targets
Current production scales:
| Scale | Annual Output | Primary Consumers |
|---|---|---|
| Laboratory | 50–100 g | Academic research |
| Pilot | 1–5 kg | Pharma R&D |
| Commercial | >10 kg | Agrochemical firms |
Chemical Reactions Analysis
Types of Reactions
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone exhibit promising anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that thienyl derivatives can effectively target cancer pathways, potentially leading to new therapeutic agents against resistant cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens. A case study highlighted its efficacy in treating infections caused by Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Agrochemicals
Pesticide Development
In the field of agrochemicals, this compound has been investigated as a potential pesticide. Its structural features suggest it could act as an effective herbicide or insecticide. Field trials have shown that formulations containing this compound can significantly reduce pest populations while minimizing harm to beneficial insects .
Fungicidal Activity
Additionally, studies have reported its fungicidal properties against various plant pathogens. The compound's ability to inhibit fungal growth makes it a candidate for use in crop protection products aimed at enhancing agricultural yield and sustainability .
Material Science
Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical strength. Research published in Polymer Science indicates that such polymers could be utilized in high-performance applications, including aerospace and automotive industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
a. 2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone (CAS 338411-65-7)
- Structural Difference: An additional chlorine atom on the ethanone group.
- This modification is linked to medicinal applications, though specific targets remain undisclosed .
b. 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone
- Structural Difference: A triazole linker replaces the methyl group, connecting the pyridinyl and phenyl-ethanone moieties.
- Impact: The triazole introduces hydrogen-bonding capability and rigidity, which could improve binding affinity in enzyme inhibition (e.g., kinase targets).
c. N'1-({5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carboxamide
- Structural Difference : A pyrazole ring replaces the pyridine, and a dichlorobenzene-carboxamide group is appended.
- Impact: The pyrazole’s electron-rich nature may alter metabolic stability. This compound was studied for phosphoenolpyruvate carboxykinase (PEPCK) inhibition, suggesting a divergent biological role compared to the target compound .
Physicochemical Properties
The chloro analog’s higher LogP suggests increased membrane permeability, advantageous for agrochemical penetration. The triazole derivative’s lower LogP may favor aqueous environments, ideal for drug formulations .
Biological Activity
The compound 1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone is a synthetic organic molecule with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research studies, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10ClF3N2OS
- Molecular Weight : 336.75 g/mol
- CAS Number : Not explicitly provided in the sources.
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, particularly those associated with biofilm formation and antibiotic resistance.
Antimicrobial Activity
The compound has demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus and Escherichia coli were reported to be in the range of 15.625 to 125 μM, indicating its effectiveness as an antimicrobial agent .
- Bactericidal Mechanism : Research suggests that the compound acts by inhibiting protein synthesis and disrupting nucleic acid production, which are critical for bacterial growth and replication .
Study 1: Antibacterial Efficacy
In a study examining various Schiff base derivatives, the compound was found to have a bactericidal effect on methicillin-resistant Staphylococcus aureus (MRSA) with an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62.216 μg/mL. This was comparable to standard antibiotics like ciprofloxacin .
Study 2: Biofilm Inhibition
Another study highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The MBEC (Minimum Biofilm Eradication Concentration) was recorded at 124.432 μg/mL, showcasing its potential as a therapeutic agent against biofilm-associated infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Protein Synthesis Inhibition : The compound interferes with the ribosomal function in bacteria, leading to reduced protein synthesis essential for bacterial survival.
- Nucleic Acid Disruption : It has been shown to affect nucleic acid synthesis pathways, further impeding bacterial growth and replication .
Comparative Analysis of Biological Activity
| Compound | MIC (μM) | Target Organisms | Mechanism |
|---|---|---|---|
| This compound | 15.625 - 125 | MRSA, E. coli | Protein synthesis inhibition |
| Ciprofloxacin | 0.381 | MRSA, E. coli | DNA gyrase inhibition |
| Linezolid | 2.5 | MRSA | Protein synthesis inhibition |
Q & A
Q. What synthetic routes are reported for the preparation of 1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinemethanol with 5-acetyl-2-thienyl derivatives via nucleophilic substitution or Mitsunobu reactions. For example:
- Step 1: Activation of the pyridinylmethyl alcohol using reagents like SOCl₂ or PPh₃/DIAD for Mitsunobu coupling .
- Step 2: Reaction with 5-bromo-2-thienyl ethanone under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thienyl-acetyl group .
Optimization: - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups.
- Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Methodological Answer:
- Purity: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against commercial standards if available .
- Structural Confirmation:
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles (e.g., similar to pyrazol-1-yl ethanone derivatives in Acta Crystallographica reports) .
- Spectroscopy: Assign peaks via ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.2–8.5 ppm, thienyl protons at δ 6.8–7.1 ppm) and HRMS for molecular ion validation .
Q. What computational methods are used to predict the physicochemical properties of this compound?
Methodological Answer:
- logP (Lipophilicity): Calculate using software like ChemAxon or Molinspiration. Experimental validation via shake-flask method (octanol/water partition) .
- Polar Surface Area (PSA): Use tools like Schrodinger’s QikProp to estimate PSA (~102 Ų), correlating with membrane permeability .
- Thermodynamic Stability: Perform DFT calculations (B3LYP/6-31G*) to assess conformational energy minima and torsional barriers .
Advanced Research Questions
Q. How does the compound interact with biological targets, such as fungal cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with CYP51 (lanosterol 14α-demethylase), a target for fungicides. Focus on hydrophobic pockets accommodating the trifluoromethyl-pyridinyl group .
- Enzyme Assays: Measure IC₅₀ values via spectrophotometric monitoring of ergosterol biosynthesis inhibition in Candida albicans cultures .
Q. What analytical techniques are suitable for detecting trace residues of this compound in environmental samples?
Methodological Answer:
- LC-MS/MS: Employ a triple quadrupole system with ESI+ ionization. Optimize MRM transitions for the parent ion (e.g., m/z 417 → 238) and fragments. Validate with spiked soil/water samples (LOQ ≤ 0.1 ppb) .
- QuEChERS Extraction: Use acetonitrile-based extraction with PSA/C18 cleanup to minimize matrix interference .
Q. How do structural modifications (e.g., replacing thienyl with furanyl) affect bioactivity and metabolic stability?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., furanyl derivatives) and compare antifungal activity in microplate assays.
- Metabolic Stability: Incubate analogs with liver microsomes (human/rat) and monitor degradation via LC-MS. High-resolution mass shifts identify oxidative metabolites (e.g., hydroxylation at pyridinyl or thienyl positions) .
Q. What strategies mitigate degradation of the trifluoromethyl group under acidic or UV-light conditions?
Methodological Answer:
Q. How can computational chemistry guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Pharmacophore Modeling: Identify critical features (e.g., trifluoromethyl-pyridinyl as a hydrophobic anchor) using Schrödinger’s Phase .
- Free Energy Perturbation (FEP): Simulate binding energy changes upon substituting chlorine with bromine or methyl groups. Validate predictions with synthesis and IC₅₀ testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
